molecular formula C19H19N5O3S B6507015 ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate CAS No. 905797-46-8

ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate

Cat. No. B6507015
CAS RN: 905797-46-8
M. Wt: 397.5 g/mol
InChI Key: ZNJHSLVXDMDDGU-UHFFFAOYSA-N
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Description

The compound “ethyl 2-{2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate” is a complex organic molecule that contains several functional groups, including an ethyl ester, an amide, a sulfanyl (thiol) group, and a 1,2,4-triazole ring . Compounds with these functional groups are often found in various fields of chemistry and biology, including medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 1,2,4-triazole derivatives can be synthesized by condensing appropriate precursors under suitable conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features likely include the planar 1,2,4-triazole ring and the connectivity of the amide, sulfanyl, and ester groups . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the sulfanyl group could be involved in oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide and ester groups, while its thermal stability could be influenced by the stability of the 1,2,4-triazole ring .

Advantages and Limitations for Lab Experiments

The advantages of using ETB in laboratory experiments include its ease of synthesis, its low cost, and its wide range of biological activities. Additionally, ETB has been found to be relatively stable and non-toxic, making it a suitable candidate for use in laboratory experiments. The limitations of using ETB in laboratory experiments include its limited shelf life and its lack of specificity for certain biochemical and physiological processes.

Future Directions

The potential future directions for ETB research include further investigation into its mechanism of action, its potential use as a drug candidate, and its potential use as a tool to study the biochemical and physiological processes of various diseases. Additionally, further research into the safety and efficacy of ETB in laboratory experiments is needed to determine its potential applications in the medical and biotechnology fields. Finally, further research into the potential combination of ETB with other compounds to create more effective treatments for various diseases is needed.

Synthesis Methods

ETB is synthesized via a two-step process. The first step involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazol-3-yl chloride with thiophenol in aqueous acetic acid. The second step involves the reaction of the product from the first step with ethyl benzoate in the presence of a base. The overall yield of the reaction is approximately 80%.

Scientific Research Applications

ETB has been studied for its potential applications in medical and biotechnology research. It has been found to possess antiviral, anticancer, and anti-inflammatory properties, and it has been used to study the biochemical and physiological processes of various diseases. In addition, ETB has been studied for its potential use as a drug candidate for treating various diseases.

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity, toxicity, and potential for bioaccumulation .

properties

IUPAC Name

ethyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-27-18(26)14-10-6-7-11-15(14)21-16(25)12-28-19-23-22-17(24(19)20)13-8-4-3-5-9-13/h3-11H,2,12,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHSLVXDMDDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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